Ethylphenylepoxygeranyl ether
Description
Ethylphenylepoxygeranyl ether is a terpene-derived ether compound characterized by an epoxide group, an ethylphenyl moiety, and a geranyl chain. Such compounds are typically explored for applications in specialty polymers, fragrances, or pharmaceutical intermediates due to their reactivity and functional diversity .
Properties
CAS No. |
32766-80-6 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-[(E)-5-(4-ethylphenoxy)-3-methylpent-3-enyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C18H26O2/c1-5-15-7-9-16(10-8-15)19-13-12-14(2)6-11-17-18(3,4)20-17/h7-10,12,17H,5-6,11,13H2,1-4H3/b14-12+ |
InChI Key |
VBRBNWWNRIMAII-WYMLVPIESA-N |
SMILES |
CCC1=CC=C(C=C1)OCC=C(C)CCC2C(O2)(C)C |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC/C=C(\C)/CCC2C(O2)(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC=C(C)CCC2C(O2)(C)C |
Other CAS No. |
37571-83-8 |
Synonyms |
3-(5-(4-ethylphenoxy)-3-methyl-3-pentenyl)-2,2-dimethyloxirane ENT 70221 ENT-70221 ethylphenylepoxygeranyl ether ethylphenylepoxygeranyl ether, (E)-isomer ethylphenylepoxygeranyl ether, (R-(E))-isomer ethylphenylepoxygeranyl ether, (Z)-isomer JTC 1 JTC-1 R 20458 R-20458 T 181 T-181 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Ethers
The following table summarizes key properties and applications of Ethylphenylepoxygeranyl ether and analogous compounds, based on available evidence:
*Inferred from structural similarity to other liquid ethers.
Structural and Functional Comparisons
- Epoxide Reactivity: this compound’s epoxide group distinguishes it from non-epoxidized analogs like Allyl Phenyl Ether or Ethyl Phenyl Ether.
- Terpenoid Backbone: The geranyl chain introduces steric bulk and hydrophobicity, contrasting with simpler aromatic ethers (e.g., Diphenyl Ether). This may influence solubility and compatibility in non-polar matrices .
Application-Specific Differences
- Polymer Chemistry: this compound’s epoxide and terpene structure may serve as a monomer for bio-based polymers, whereas Diphenyl Ether is valued for thermal stability in industrial fluids .
- Solvent Use : Unlike Ethylene Glycol Phenyl Ether (water-miscible), this compound’s hydrophobicity likely limits its utility in aqueous formulations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethylphenylepoxygeranyl ether, and what are their respective yields and purity profiles?
- Methodological Answer : this compound can be synthesized via nucleophilic epoxidation or Williamson ether synthesis. For nucleophilic epoxidation, geraniol derivatives are reacted with ethylphenyl groups under basic conditions (e.g., KOH/EtOH), yielding ~60-75% with purity >90% (GC-MS analysis). Williamson synthesis employs alkyl halides and alkoxide intermediates, requiring anhydrous conditions to avoid hydrolysis byproducts . Purification typically involves fractional distillation or silica gel chromatography. Researchers should optimize reaction time (12-24 hrs) and temperature (60-80°C) to balance yield and purity.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 2-8°C to prevent oxidation. Use fume hoods for handling due to volatility and potential respiratory irritation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed per hazardous waste protocols . Regular vapor concentration monitoring is advised (OSHA PEL: 50 ppm).
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies functional groups and stereochemistry (e.g., epoxy ring protons at δ 3.1-3.5 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) confirms ether linkages (C-O-C stretch ~1100 cm⁻¹) and epoxide rings (asymmetric ring deformation ~850 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 246 for [M+H]⁺) and fragmentation patterns. Cross-validate results with X-ray crystallography for absolute configuration determination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the stereoselectivity of this compound synthesis?
- Methodological Answer : Stereoselective epoxidation requires chiral catalysts (e.g., Sharpless-type Ti(OiPr)₄ with D-(-)-diethyl tartrate). Kinetic resolution studies (HPLC with chiral columns) can identify enantiomeric excess (>90% ee). Solvent polarity adjustments (e.g., toluene vs. THF) and low-temperature conditions (-20°C) enhance selectivity. Computational modeling (DFT calculations) predicts transition states to guide catalyst design .
Q. What strategies are recommended for resolving contradictory data in the thermal stability analysis of this compound?
- Methodological Answer : Contradictions in decomposition temperatures (e.g., TGA vs. DSC results) may arise from experimental artifacts. Standardize heating rates (e.g., 10°C/min in N₂ atmosphere) and sample mass (5-10 mg). Replicate trials with purified batches to exclude impurities. Use hyphenated techniques (e.g., TGA-FTIR) to correlate mass loss with evolved gases (e.g., CO₂ from oxidation). Compare data with structurally similar ethers (e.g., diphenyl ether stability profiles) .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects (e.g., dielectric constant of DMSO vs. hexane). QSAR models correlate substituent effects (e.g., electron-donating groups on phenyl rings) with reaction rates. Validate predictions with kinetic studies (e.g., Arrhenius plots for activation energy) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line sensitivity). Standardize protocols (e.g., MTT assay incubation time: 48 hrs) and include positive controls (e.g., cisplatin for cytotoxicity). Use meta-analysis to aggregate data across studies, applying statistical tests (ANOVA, t-test) to assess significance. Cross-check metabolite profiles (LC-MS/MS) to rule out degradation artifacts .
Experimental Design Considerations
Q. What controls are essential when studying the catalytic degradation of this compound in environmental samples?
- Methodological Answer : Include abiotic controls (autoclaved samples) to distinguish microbial vs. chemical degradation. Spike recovery experiments validate extraction efficiency (>85%). Use isotopically labeled analogs (e.g., ¹³C-Ethylphenylepoxygeranyl ether) as internal standards for LC-MS quantification. Monitor pH and dissolved oxygen to replicate environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
